N-(Perfluoroheptanoyl)-3-aminopropanoic acid
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Overview
Description
N-(Perfluoroheptanoyl)-3-aminopropanoic acid is a synthetic compound characterized by the presence of a perfluorinated heptanoic acid moiety attached to a 3-aminopropanoic acid backbone. This compound is part of the broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability, resistance to degradation, and hydrophobicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Perfluoroheptanoyl)-3-aminopropanoic acid typically involves the reaction of perfluoroheptanoic acid with 3-aminopropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(Perfluoroheptanoyl)-3-aminopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluoroheptanoic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(Perfluoroheptanoyl)-3-aminopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems due to its unique chemical properties.
Industry: The compound is used in the development of advanced materials, including coatings and surfactants, due to its hydrophobic and oleophobic characteristics.
Mechanism of Action
The mechanism of action of N-(Perfluoroheptanoyl)-3-aminopropanoic acid involves its interaction with specific molecular targets and pathways. The perfluorinated moiety imparts unique properties that can influence the compound’s behavior in biological systems. For example, it may interact with lipid membranes, altering their structure and function. Additionally, the compound’s ability to resist degradation makes it a stable candidate for various applications.
Comparison with Similar Compounds
Similar Compounds
Perfluoroheptanoic acid: Shares the perfluorinated heptanoic acid moiety but lacks the 3-aminopropanoic acid backbone.
Perfluorooctanoic acid: Similar in structure but with an additional carbon atom in the perfluorinated chain.
Perfluoropentanoic acid: Shorter perfluorinated chain compared to N-(Perfluoroheptanoyl)-3-aminopropanoic acid.
Uniqueness
This compound is unique due to the combination of its perfluorinated heptanoic acid moiety and the 3-aminopropanoic acid backbone. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
160845-44-3 |
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Molecular Formula |
C10H6F13NO3 |
Molecular Weight |
435.14 g/mol |
IUPAC Name |
3-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoylamino)propanoic acid |
InChI |
InChI=1S/C10H6F13NO3/c11-5(12,4(27)24-2-1-3(25)26)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1-2H2,(H,24,27)(H,25,26) |
InChI Key |
WRCYUMJBOHRCEH-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O |
Origin of Product |
United States |
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